molecular formula C26H34ClN3O4 B12457166 7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B12457166
M. Wt: 488.0 g/mol
InChI Key: SSDRNUPMYCFXGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valemetostat involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods: Industrial production of valemetostat follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Chemical Reactions Analysis

Types of Reactions: Valemetostat undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of valemetostat with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Valemetostat has a wide range of scientific research applications, including:

Mechanism of Action

Valemetostat exerts its effects by inhibiting the histone-lysine N-methyltransferases EZH1 and EZH2. These enzymes are part of the polycomb repressive complex 2 (PRC2) and are responsible for the tri-methylation of histone H3 at lysine 27 (H3K27). This methylation leads to the repression of genes associated with tumor suppression and cell differentiation. By inhibiting EZH1 and EZH2, valemetostat reduces the levels of methylated histones, thereby reactivating tumor suppressor genes and inhibiting cancer cell growth .

Comparison with Similar Compounds

    Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma and follicular lymphoma.

    GSK126: A selective EZH2 inhibitor used in preclinical studies for various cancers.

    EPZ-6438:

Uniqueness of Valemetostat: Valemetostat is unique in its dual inhibition of both EZH1 and EZH2, whereas many other inhibitors target only EZH2. This dual inhibition provides a broader therapeutic potential, especially in cancers where both enzymes play a critical role .

Biological Activity

The compound 7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide is a synthetic organic molecule with a complex structure that suggests potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H34ClN3O4C_{26}H_{34}ClN_{3}O_{4} with a molecular weight of 488.0 g/mol. The IUPAC name indicates a multi-functional structure that may contribute to diverse biological activities.

PropertyValue
Molecular Formula C26H34ClN3O4
Molecular Weight 488.0 g/mol
IUPAC Name This compound
InChI Key SSDRNUPMYCFXGM-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Effects

The compound's structural features may contribute to its ability to modulate inflammatory pathways. Research has indicated that certain benzodioxole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in experimental models . While direct evidence for this specific compound is sparse, the presence of similar moieties in other compounds supports this hypothesis.

Anticancer Potential

Emerging studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms. For example, some derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways . The presence of the pyridine and benzodioxole rings may play a crucial role in this activity by interacting with cellular targets involved in cancer progression.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of related benzodioxole compounds against Candida albicans and Aspergillus niger, reporting minimum inhibitory concentrations (MICs) between 12.5 μg/ml and 25 μg/ml . This suggests that modifications in the structure could yield potent antifungal agents.
  • Inflammation Modulation : Research focusing on benzodioxole derivatives indicated significant reductions in tumor necrosis factor-alpha (TNF-α) levels in animal models of inflammation . These findings imply that the compound may exert similar effects due to its structural characteristics.
  • Anticancer Mechanisms : A recent investigation into structurally similar compounds found that they could effectively inhibit the growth of various cancer cell lines through apoptosis induction . This opens avenues for further exploration of the specific compound's anticancer properties.

Properties

Molecular Formula

C26H34ClN3O4

Molecular Weight

488.0 g/mol

IUPAC Name

7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)

InChI Key

SSDRNUPMYCFXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

Origin of Product

United States

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